molecular formula C9H9F3N2S B1408693 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine CAS No. 1707581-25-6

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Cat. No.: B1408693
CAS No.: 1707581-25-6
M. Wt: 234.24 g/mol
InChI Key: HGYYHXSFKKNHJT-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine typically involves the reaction of 2-(trifluoromethyl)pyridine-3-carbaldehyde with cysteamine hydrochloride under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine is unique due to the combination of its thiazolidine and pyridine rings with a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)8-7(2-1-3-13-8)14-4-5-15-6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYYHXSFKKNHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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